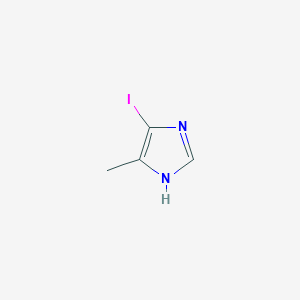

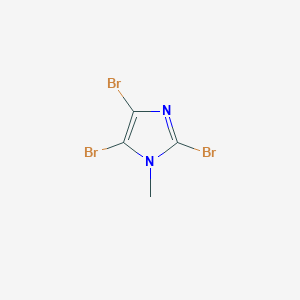

2,4,5-Tribromo-1-methyl-1H-imidazole

Vue d'ensemble

Description

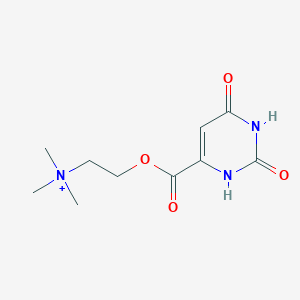

2,4,5-Tribromo-1-methyl-1H-imidazole (2,4,5-TBI) is a chemical compound that, when condensed with sugar precursors, yields 2,4,5-TBI nucleosides . It has been found to induce poisoning typical of uncouplers of oxidative phosphorylation in rats .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the importance of the bonds constructed during the formation of the imidazole . The synthesis of imidazoles, including 2,4,5-Tribromo-1-methyl-1H-imidazole, often involves the cyclization of amido-nitriles .

Molecular Structure Analysis

The molecular structure of 2,4,5-Tribromo-1-methyl-1H-imidazole can be found in various databases, such as the NIST Chemistry WebBook .

Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of everyday applications . The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds .

Physical And Chemical Properties Analysis

The melting point of 2,4,5-Tribromo-1-methyl-1H-imidazole is 84-86°C, and its predicted boiling point is 364.9±45.0 °C . It has a predicted density of 2±0.1 g/cm3 .

Applications De Recherche Scientifique

Synthesis of Nucleosides

2,4,5-Tribromo-1-methyl-1H-imidazole: is utilized in the synthesis of nucleosides by condensation with sugar precursors . This process is crucial for creating analogs of natural nucleosides, which can be used in antiviral therapies and as tools for studying nucleic acid structure and function.

Uncouplers of Oxidative Phosphorylation

This compound has been reported to induce poisoning typical of uncouplers of oxidative phosphorylation in rats . Research in this area could lead to the development of therapeutic agents that modulate mitochondrial function, potentially treating metabolic disorders.

Antimicrobial and Antifungal Agents

Imidazole derivatives, including 2,4,5-Tribromo-1-methyl-1H-imidazole , show promise as antimicrobial and antifungal agents . Their ability to interfere with the biosynthesis of ergosterol, a key component of fungal cell membranes, makes them potential candidates for new antifungal drugs.

Anticancer Research

The structural motif of imidazole is present in many compounds with anticancer activity . The tribromo-methyl group could be involved in the development of novel chemotherapeutic agents, especially those targeting DNA or tubulin.

Agricultural Chemicals

Imidazole derivatives are known to act as selective plant growth regulators, fungicides, and herbicides . 2,4,5-Tribromo-1-methyl-1H-imidazole could be explored for its efficacy in these applications, contributing to agricultural productivity.

Green Chemistry

The compound’s potential in green chemistry applications, such as the synthesis of ionic liquids and N-heterocyclic carbenes, is noteworthy . These applications are essential for developing environmentally friendly chemical processes.

Biochemical Research

As a tool in biochemical research, this compound can help in understanding the role of imidazole-containing compounds in biological systems, such as enzymes and other proteins .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

It’s known that 2,4,5-tribromoimidazole induces poisoning typical of uncouplers of oxidative phosphorylation in rats . This suggests that it may disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production.

Result of Action

It’s known to induce poisoning typical of uncouplers of oxidative phosphorylation in rats , which suggests that it may lead to energy depletion at the cellular level.

Action Environment

It’s recommended to handle the compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

2,4,5-tribromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMDVXMJRMNDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347995 | |

| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Tribromo-1-methyl-1H-imidazole | |

CAS RN |

1003-91-4 | |

| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.